molecular formula C17H16ClN3O B1169537 CMDBS 25 CAS No. 171235-75-9

CMDBS 25

Cat. No.: B1169537
CAS No.: 171235-75-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CMDBS (Carboxymethyl Benzylamide Sulfonate Dextran) 25 is a semi-synthetic, heparin-mimicking polymer derived from functionalized dextran. It belongs to a class of biomaterials designed to replicate heparin’s biological activities while minimizing anticoagulant side effects. CMDBS polymers are characterized by their carboxymethyl (CM) and benzyl sulfonate (BS) groups, which confer binding affinity to growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) .

Key properties of CMDBS 25 include:

  • Molecular Weight: Typically ranges from 5.5 kDa to 190 kDa, with optimal anticoagulant activity observed at ~40 kDa .
  • Functional Groups: A CM content of ≥40% is required for anticoagulant activity, while sulfonate (S) content exponentially enhances antithrombic effects .
  • Applications: Used in tissue regeneration (e.g., rat muscle repair) and chronic wound healing, with demonstrated efficacy in clinical settings .

Properties

CAS No.

171235-75-9

Molecular Formula

C17H16ClN3O

Synonyms

CMDBS 25

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Compound Source Key Functional Groups Molecular Weight (kDa) Anticoagulant Activity Key Applications
CMDBS 25 Semi-synthetic dextran Carboxymethyl, Benzyl sulfonate 5.5–190 (optimal: 40) Moderate (~60% of heparin) Tissue regeneration, wound healing
Heparin Animal mucosa Sulfated glycosaminoglycan 3–30 High Anticoagulation, FGF2 binding
RGTA11 Synthetic polymer Carboxymethyl, Sulfonate Not specified Low Rat muscle regeneration
RG-13577 Polyaromatic anion Sulfonate, Carboxylate <5 Very low FGF2 release, anti-proliferation
HS Proteoglycan Biological Sulfated glycosaminoglycan 30–300 None Natural co-receptor for FGF2

Key Findings :

  • Anticoagulant Activity : this compound exhibits ~60% of heparin’s anticoagulant activity due to its sulfonate density but avoids excessive bleeding risks . In contrast, RG-13577 has negligible anticoagulation, making it suitable for applications requiring FGF2 release without blood-thinning effects .
  • Protein Binding : this compound and heparin both bind bFGF, but this compound’s heterogeneous structure reduces binding specificity compared to heparan sulfate (HS) proteoglycan .
  • Clinical Utility : RGTA OTR4120 (a CMDBS variant) outperforms RG-13577 in wound healing due to its higher sulfonate content and dextran backbone, which mimic heparin’s 3D charge distribution .
Limitations and Advantages

Table 2: Limitations vs. Advantages

Compound Advantages Limitations
This compound Tunable charge density; biocompatible Structural heterogeneity; animal-derived
Heparin High bioactivity; well-characterized Risk of bleeding; animal sourcing concerns
RG-13577 Chemically defined; no anticoagulation Limited charge control; low molecular weight
Synthetic HS Uniform structure; scalable production Lower bioactivity (~40% of heparin)

Research Highlights :

  • This compound’s antithrombic activity increases exponentially with sulfonate content, achieving 80% efficacy at 47.5% CM and 30% S .
  • In HS-deficient cells, this compound restores bFGF signaling at 60% efficiency compared to heparin, highlighting its role in tissue repair .

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying the angiogenic effects of CMDBS 25?

  • Methodological Answer: Utilize in vitro models such as human umbilical vein endothelial cells (HUVECs) to assess proliferation and migration. Complement this with in ovo assays like the chick chorioallantoic membrane (CAM) model to evaluate angiogenesis in situ. These models allow direct observation of vascular network formation and quantification of proangiogenic activity .
  • Key Considerations: Ensure proper controls (e.g., untreated CAM membranes) and standardized scoring systems (e.g., vessel branching points per unit area) to minimize variability.

Q. How should researchers characterize the structural properties of this compound to ensure reproducibility?

  • Methodological Answer: Employ size-exclusion chromatography (SEC) to determine molecular weight distribution and nuclear magnetic resonance (NMR) spectroscopy to confirm sulfation patterns. Document chain length (e.g., hexa- to deca-saccharides) as it directly influences bioactivity .
  • Data Validation: Cross-reference results with synthetic standards and publish full spectral data in supplementary materials to enable replication .

Q. What are the critical parameters for assessing this compound’s interaction with growth factors like FGF?

  • Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity between this compound and FGF. Validate findings with functional assays (e.g., FGF-mediated cell proliferation in the presence/absence of this compound) .
  • Pitfalls to Avoid: Ensure pH and ionic strength mimic physiological conditions to prevent artifactual binding results.

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s dual role in FGF and VEGF signaling pathways?

  • Methodological Answer: Apply pathway-specific inhibitors (e.g., SU5402 for FGF receptor inhibition) in conjunction with this compound treatment to isolate contributions to each pathway. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes downstream of each pathway .
  • Data Interpretation: Address confounding variables such as cross-talk between signaling cascades by designing time-resolved experiments to track activation kinetics .

Q. What methodologies are effective for analyzing the dose-dependent effects of this compound on endothelial cell proliferation?

  • Methodological Answer: Conduct dose-response curves using a range of this compound concentrations (e.g., 0.1–100 µg/mL) and measure cell viability via MTT assays. Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Validate with flow cytometry to assess cell cycle progression .
  • Statistical Rigor: Use ANOVA with post-hoc tests to compare groups and report confidence intervals for EC₅₀ estimates .

Q. How can researchers integrate this compound’s in vitro findings into predictive in vivo models?

  • Methodological Answer: Develop murine wound-healing models to test this compound’s efficacy in enhancing vascularization. Correlate in vivo outcomes (e.g., neovascularization density) with in vitro metrics (e.g., HUVEC migration rates) using multivariate regression analysis .
  • Translational Challenges: Account for species-specific differences in growth factor interactions by pre-screening this compound’s affinity for murine versus human FGF/VEGF .

Methodological Best Practices

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., NMR spectra, cell assay datasets) in public repositories like Zenodo or Figshare .
  • Contradiction Analysis : When conflicting results arise (e.g., variable proangiogenic effects), perform meta-analyses of published datasets and conduct robustness checks (e.g., alternating cell lines or assay protocols) .
  • Ethical Compliance : For studies involving animal models, follow ARRIVE guidelines to ensure transparent reporting of experimental conditions and outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.